molecular formula C19H14ClN3 B2838686 1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 338411-19-1

1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No.: B2838686
CAS No.: 338411-19-1
M. Wt: 319.79
InChI Key: QDUJXZPOLFTYRD-UHFFFAOYSA-N
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Description

1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzimidazole core substituted with a benzyl group and a 2-chloro-3-pyridinyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2-chloro-3-pyridinyl group: This step involves the nucleophilic substitution of the benzimidazole core with 2-chloro-3-pyridine, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes:

    Batch or continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: N-oxides of the benzimidazole core.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-3-pyridinyl)-1H-benzimidazole: Lacks the benzyl group.

    1-benzyl-2-(3-pyridinyl)-1H-benzimidazole: Lacks the chloro substituent on the pyridine ring.

    1-benzyl-2-(2-chloro-4-pyridinyl)-1H-benzimidazole: Has the chloro substituent at a different position on the pyridine ring.

Uniqueness

1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is unique due to the specific combination of substituents on the benzimidazole core, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H14_{14}ClN3_{3}, with a molecular weight of 285.75 g/mol. The compound features a benzimidazole core substituted with a benzyl group and a chloropyridine moiety, which significantly influences its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Key Findings:

  • Mechanism of Action: The compound induces apoptosis in cancer cells by triggering the intrinsic apoptotic pathway, characterized by mitochondrial membrane potential loss and caspase activation .
  • Cell Lines Tested: Notable cytotoxicity has been observed in human melanoma (A375) and breast cancer (MCF-7) cell lines .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The presence of the chloropyridine group enhances the compound's ability to inhibit bacterial growth.

Research Insights:

  • In vitro Studies: this compound has shown significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Modifications to the benzyl or pyridine substituents can enhance or diminish its efficacy.

SubstituentEffect on Activity
Benzyl groupIncreases lipophilicity, enhancing cell membrane penetration
Chlorine atomEnhances antibacterial potency due to increased electron-withdrawing capacity

Case Studies

Several case studies have reported on the effectiveness of benzimidazole derivatives in clinical settings:

  • Case Study 1: A clinical trial involving patients with advanced melanoma showed promising results with a benzimidazole derivative similar to this compound, leading to tumor regression in a subset of patients .
  • Case Study 2: A study on the antimicrobial efficacy of benzimidazoles demonstrated that compounds with similar structures significantly reduced infection rates in patients undergoing surgery .

Properties

IUPAC Name

1-benzyl-2-(2-chloropyridin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3/c20-18-15(9-6-12-21-18)19-22-16-10-4-5-11-17(16)23(19)13-14-7-2-1-3-8-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUJXZPOLFTYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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